Cas no 299423-79-3 (5-methylthiophene-2-carboximidamide)

5-Methylthiophene-2-carboximidamide is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl group at the 5-position and a carboximidamide functional group at the 2-position. This structure imparts versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The carboximidamide moiety enables participation in condensation and cyclization reactions, while the thiophene core contributes to electronic and steric properties beneficial for bioactive molecule design. Its stability and well-defined reactivity profile facilitate precise modifications, supporting applications in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic workflows.
5-methylthiophene-2-carboximidamide structure
299423-79-3 structure
Product Name:5-methylthiophene-2-carboximidamide
CAS No:299423-79-3
MF:C6H8N2S
MW:140.206119537354
CID:1005847
PubChem ID:35576612
Update Time:2025-10-22

5-methylthiophene-2-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 5-methylthiophene-2-carboximidamide
    • 299423-79-3
    • DTXSID801293395
    • G70223
    • SCHEMBL5846674
    • AKOS009312617
    • 5-Methyl-2-thiophenecarboximidamide
    • EN300-1845384
    • STL211839
    • 2-Thiophenecarboximidamide, 5-methyl-
    • MDL: MFCD11179494
    • Inchi: 1S/C6H8N2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H3,7,8)
    • InChI Key: FPJDBPCGTYWZQP-UHFFFAOYSA-N
    • SMILES: S1C(C(=N)N)=CC=C1C

Computed Properties

  • Exact Mass: 140.04081944g/mol
  • Monoisotopic Mass: 140.04081944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 78.1Ų

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5-methylthiophene-2-carboximidamide Suppliers

Amadis Chemical Company Limited
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(CAS:299423-79-3)5-methylthiophene-2-carboximidamide
Order Number:A1218925
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:41
Price ($):313
Email:sales@amadischem.com

Additional information on 5-methylthiophene-2-carboximidamide

Recent Advances in the Study of 5-Methylthiophene-2-carboximidamide (CAS: 299423-79-3)

5-Methylthiophene-2-carboximidamide (CAS: 299423-79-3) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

The compound, characterized by its thiophene ring and amidine functional group, has been investigated for its role in modulating various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-methylthiophene-2-carboximidamide exhibits potent inhibitory activity against certain enzymes involved in inflammatory pathways. The researchers utilized a combination of in vitro assays and molecular docking studies to elucidate the binding interactions, revealing a high affinity for the target protein's active site.

Further investigations have explored the compound's potential in oncology. A recent preprint from BioRxiv reported that derivatives of 5-methylthiophene-2-carboximidamide showed promising anti-proliferative effects against several cancer cell lines, including breast and lung cancer. The study employed high-throughput screening and structure-activity relationship (SAR) analysis to identify key structural features responsible for the observed activity. These findings suggest that the compound could serve as a valuable starting point for the development of new anticancer agents.

In addition to its therapeutic potential, advancements in the synthetic methodology of 5-methylthiophene-2-carboximidamide have been reported. A 2024 publication in Organic Letters described an efficient, one-pot synthesis route that significantly improves yield and reduces byproduct formation. This methodological innovation is expected to facilitate further research and scale-up production for preclinical studies.

The safety profile of 5-methylthiophene-2-carboximidamide has also been a subject of recent investigation. Preliminary toxicology studies conducted in animal models indicated a favorable safety window at therapeutic doses, with no significant adverse effects observed. However, further long-term studies are warranted to fully assess its pharmacokinetic and pharmacodynamic properties.

Looking ahead, researchers are particularly interested in exploring the compound's potential in combination therapies and its application in targeted drug delivery systems. Computational studies are underway to design more selective analogs with improved bioavailability. The growing body of evidence positions 5-methylthiophene-2-carboximidamide as a compound with substantial promise in addressing unmet medical needs across various therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:299423-79-3)5-methylthiophene-2-carboximidamide
A1218925
Purity:99%
Quantity:1g
Price ($):313
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